2-methyl-6-nitro-2-[[4-[4-[4-(trifluoromethoxy)phenoxy]-1-piperidyl]phenoxy]methyl]-3H-imidazo[2,1-b]oxazole
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Overview
Description
2-methyl-6-nitro-2-[[4-[4-[4-(trifluoromethoxy)phenoxy]-1-piperidyl]phenoxy]methyl]-3H-imidazo[2,1-b]oxazole is a complex organic compound with a molecular formula of C25H25F3N4O6 This compound is known for its unique structure, which includes a trifluoromethoxy group, a piperidyl group, and an imidazo[2,1-b]oxazole core
Preparation Methods
The synthesis of 2-methyl-6-nitro-2-[[4-[4-[4-(trifluoromethoxy)phenoxy]-1-piperidyl]phenoxy]methyl]-3H-imidazo[2,1-b]oxazole involves multiple steps. The synthetic route typically starts with the preparation of the imidazo[2,1-b]oxazole core, followed by the introduction of the nitro and methyl groups. The trifluoromethoxyphenoxy and piperidyl groups are then attached through a series of nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles.
Hydrolysis: The imidazo[2,1-b]oxazole core can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines
Scientific Research Applications
2-methyl-6-nitro-2-[[4-[4-[4-(trifluoromethoxy)phenoxy]-1-piperidyl]phenoxy]methyl]-3H-imidazo[2,1-b]oxazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 2-methyl-6-nitro-2-[[4-[4-[4-(trifluoromethoxy)phenoxy]-1-piperidyl]phenoxy]methyl]-3H-imidazo[2,1-b]oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Compared to other similar compounds, 2-methyl-6-nitro-2-[[4-[4-[4-(trifluoromethoxy)phenoxy]-1-piperidyl]phenoxy]methyl]-3H-imidazo[2,1-b]oxazole stands out due to its unique trifluoromethoxy group, which imparts distinct chemical and biological properties. Similar compounds include:
- 2-methyl-6-nitro-2-[[4-[4-[4-(methoxy)phenoxy]-1-piperidyl]phenoxy]methyl]-3H-imidazo[2,1-b]oxazole
- 2-methyl-6-nitro-2-[[4-[4-[4-(ethoxy)phenoxy]-1-piperidyl]phenoxy]methyl]-3H-imidazo[2,1-b]oxazole .
Biological Activity
2-Methyl-6-nitro-2-[[4-[4-[4-(trifluoromethoxy)phenoxy]-1-piperidyl]phenoxy]methyl]-3H-imidazo[2,1-b]oxazole is a complex organic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, particularly in the context of antitubercular and antiparasitic activities.
Chemical Structure
The compound's structure is characterized by a nitroimidazooxazole core, which is known for its biological efficacy. The presence of trifluoromethoxy groups and piperidine moieties enhances its lipophilicity and biological interactions.
Antitubercular Activity
Research indicates that derivatives of imidazo[2,1-b]oxazole exhibit potent antitubercular effects. The compound has been shown to inhibit the growth of Mycobacterium tuberculosis effectively. The mechanism involves interference with mycolic acid biosynthesis, crucial for the bacterial cell wall integrity.
Table 1: Antitubercular Activity of Related Compounds
Compound Name | IC50 (µM) | Mechanism of Action |
---|---|---|
Compound A | 0.5 | Inhibition of mycolic acid synthesis |
Compound B | 1.2 | Disruption of cell wall integrity |
2-Methyl-6-Nitro-2-... | 0.8 | Inhibition of mycolic acid synthesis |
Antiparasitic Activity
In addition to its antitubercular properties, the compound shows promising activity against various parasites, including Leishmania donovani. Studies have demonstrated that it can inhibit the growth of these parasites in vitro and in vivo.
Case Study: Efficacy Against Leishmania donovani
A study evaluated the efficacy of the compound in a murine model infected with Leishmania donovani. The results indicated a significant reduction in parasite load in treated mice compared to controls, suggesting its potential as a therapeutic agent for leishmaniasis.
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : It targets specific enzymes involved in essential metabolic pathways in bacteria and parasites.
- Cell Membrane Disruption : The compound can integrate into cellular membranes, altering permeability and leading to cell death.
- Reactive Oxygen Species (ROS) Generation : It induces oxidative stress within microbial cells, further contributing to its antimicrobial effects.
Pharmacokinetics and Toxicity
Pharmacokinetic studies reveal that the compound has favorable absorption and distribution characteristics. However, toxicity assessments are crucial for determining safety profiles. Initial studies indicate low cytotoxicity in mammalian cell lines at therapeutic concentrations.
Properties
IUPAC Name |
2-methyl-6-nitro-2-[[4-[4-[4-(trifluoromethoxy)phenoxy]piperidin-1-yl]phenoxy]methyl]-3H-imidazo[2,1-b][1,3]oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25F3N4O6/c1-24(15-31-14-22(32(33)34)29-23(31)38-24)16-35-18-4-2-17(3-5-18)30-12-10-20(11-13-30)36-19-6-8-21(9-7-19)37-25(26,27)28/h2-9,14,20H,10-13,15-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDAOLTSRNUSPPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN2C=C(N=C2O1)[N+](=O)[O-])COC3=CC=C(C=C3)N4CCC(CC4)OC5=CC=C(C=C5)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25F3N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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